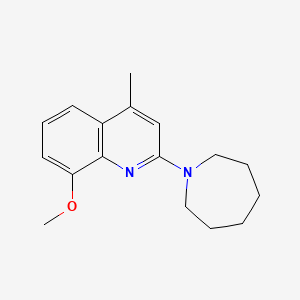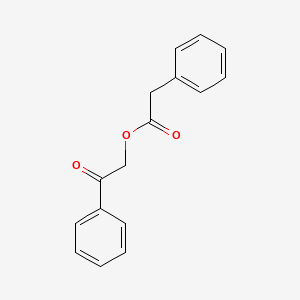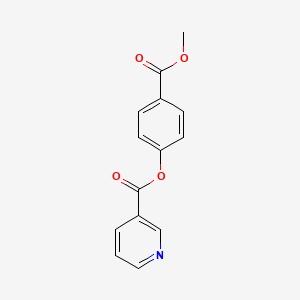![molecular formula C13H10FN5 B5705127 4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B5705127.png)
4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine, also known as AGN-2979, is a chemical compound that has been widely used in scientific research for its potential pharmacological properties. This compound belongs to the class of tetrazoles and has been shown to have diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer effects.
科学的研究の応用
4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine has been widely used in scientific research for its diverse pharmacological properties. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine has been found to have analgesic effects by modulating the activity of voltage-gated sodium channels. Moreover, 4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine has been shown to have anti-cancer effects by inducing apoptosis in cancer cells.
作用機序
The mechanism of action of 4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine involves the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune response. Additionally, 4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine has been found to modulate the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals. Moreover, 4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine has been shown to have diverse biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the regulation of inflammation and immune response. Additionally, 4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine has been shown to modulate the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals. Moreover, 4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth.
実験室実験の利点と制限
4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine has several advantages for lab experiments. It is a highly pure and stable compound that can be easily synthesized in good yield. Additionally, 4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine has diverse pharmacological properties, making it suitable for various scientific research applications. However, there are some limitations to the use of 4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine in lab experiments. It is a relatively new compound, and its long-term effects on the body are not well understood. Moreover, the optimal dosage and administration route for 4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine are yet to be determined.
将来の方向性
There are several future directions for the use of 4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine in scientific research. One potential application is in the development of new anti-inflammatory drugs. 4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine has been shown to have potent anti-inflammatory effects, and further research could lead to the development of new drugs that target the NF-κB pathway. Additionally, 4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine could be used in the development of new analgesic drugs. Its ability to modulate the activity of voltage-gated sodium channels could be exploited to develop drugs that target pain pathways. Moreover, 4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine could be used in the development of new anti-cancer drugs. Its ability to induce apoptosis in cancer cells could be used to develop drugs that target specific types of cancer cells.
合成法
The synthesis of 4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine involves the reaction of 2-fluorobenzylamine with 4-chloro-2-pyridinecarbonitrile followed by the conversion of the resulting 4-[2-(2-chlorobenzyl)-2H-tetrazol-5-yl]pyridine to 4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine by treatment with sodium azide. The final product is obtained in good yield and purity, making it suitable for various scientific research applications.
特性
IUPAC Name |
4-[2-[(2-fluorophenyl)methyl]tetrazol-5-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5/c14-12-4-2-1-3-11(12)9-19-17-13(16-18-19)10-5-7-15-8-6-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCDIOSIMLANBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2N=C(N=N2)C3=CC=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B5705045.png)
![1-{7-methyl-2-[(3-methylbutyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B5705053.png)
![3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide](/img/structure/B5705068.png)
![5-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B5705070.png)



![4-cyano-N,N,3-trimethyl-5-[(4-methylbenzoyl)amino]-2-thiophenecarboxamide](/img/structure/B5705104.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5705106.png)




![1-(2-methoxyphenyl)-4-[(4-methylphenyl)acetyl]piperazine](/img/structure/B5705160.png)